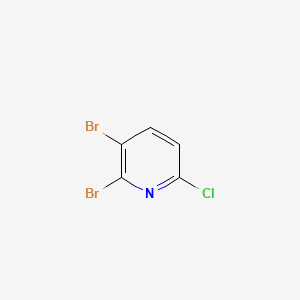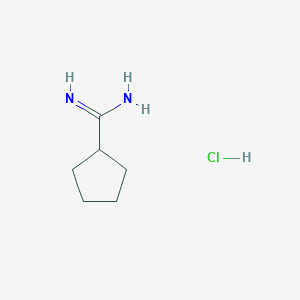
Cyclopentanecarboximidamide hydrochloride
Overview
Description
Cyclopentanecarboximidamide hydrochloride is a chemical compound with the molecular formula C6H12N2·HCl. It is commonly used in organic synthesis and has various applications in scientific research. The compound is known for its role as a catalyst and reducing agent in chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentanecarboximidamide hydrochloride can be synthesized through the reaction of cyclopentanecarboximidamide with hydrochloric acid. One common method involves the reaction of ethyl cyclopentanecarbimidate with ammonia in methanol, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, ensuring the compound meets industrial standards for various applications .
Chemical Reactions Analysis
Types of Reactions: Cyclopentanecarboximidamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopentanecarboxamide.
Reduction: It can be reduced to form cyclopentanecarboximidine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products:
Oxidation: Cyclopentanecarboxamide.
Reduction: Cyclopentanecarboximidine.
Substitution: Various substituted cyclopentanecarboximidamides depending on the nucleophile used.
Scientific Research Applications
Cyclopentanecarboximidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst and reducing agent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of cyclopentanecarboximidamide hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions. It can also serve as a reducing agent, donating electrons to other molecules. These interactions are crucial in its role as a catalyst and in facilitating chemical transformations .
Comparison with Similar Compounds
Cyclopentanecarboximidamide hydrochloride can be compared with other similar compounds such as:
Cyclopentanecarboxamide: Similar in structure but lacks the imidamide group.
Cyclopentanecarboximidine: A reduced form of cyclopentanecarboximidamide.
Cyclopentanecarboxylic acid: Contains a carboxylic acid group instead of an imidamide group.
Uniqueness: this compound is unique due to its imidamide group, which imparts distinct chemical reactivity and makes it a valuable compound in various chemical reactions and applications .
Properties
IUPAC Name |
cyclopentanecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.ClH/c7-6(8)5-3-1-2-4-5;/h5H,1-4H2,(H3,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYMAMAHNKEYNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68284-02-6 | |
| Record name | cyclopentanecarboximidamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(Trifluoromethyl)phenyl]tetrahydropyran-4-carboxaldehyde](/img/structure/B1416626.png)

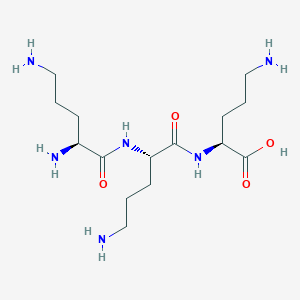

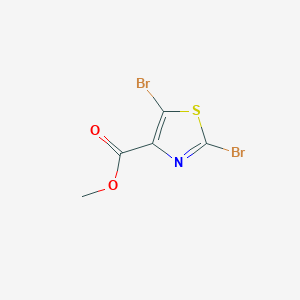
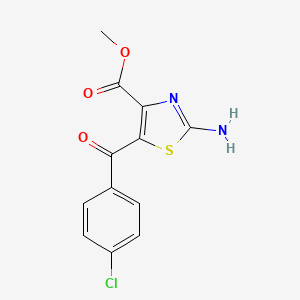


![1-[(4-Methoxyphenyl)sulfonyl]piperidine-4-carbonyl chloride](/img/structure/B1416638.png)
![2-Propenoic acid, 3-[4-[3-(dimethylamino)propoxy]phenyl]-, (2E)-](/img/structure/B1416640.png)

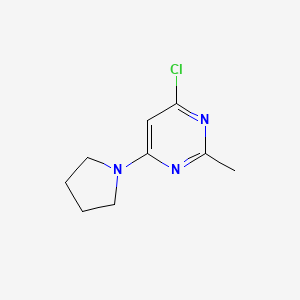
![7-(3-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1416647.png)
